molecular formula C11H16O B2624530 1-[4-(Propan-2-yl)phenyl]ethan-1-ol CAS No. 1475-10-1

1-[4-(Propan-2-yl)phenyl]ethan-1-ol

Cat. No. B2624530
CAS RN: 1475-10-1
M. Wt: 164.248
InChI Key: LPWMXVJCBUKVQH-UHFFFAOYSA-N
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Description

“1-[4-(Propan-2-yl)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1475-10-1 . It has a molecular weight of 164.25 . The compound is also known as 1-(4-isopropylphenyl)ethanol . It is typically stored at room temperature and has a physical form of liquid .


Synthesis Analysis

The synthesis of “1-[4-(Propan-2-yl)phenyl]ethan-1-ol” can be achieved through various methods. One such method involves the reduction of corresponding ketones with sodium borohydride (NaBH4) in methanol . The reaction is kept stirring at 0 °C for 10 minutes and then warmed to room temperature for 1 to 12 hours until the ketone is fully consumed .


Molecular Structure Analysis

The molecular formula of “1-[4-(Propan-2-yl)phenyl]ethan-1-ol” is C11H16O . The InChI code for this compound is 1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3 .

Scientific Research Applications

Synthesis and Crystal Structures

1-[4-(Propan-2-yl)phenyl]ethan-1-ol has been utilized in the synthesis of various chemical compounds. For example, Salian et al. (2018) studied its application in creating chalcone derivatives through Claisen-Schmidt condensation reactions. These synthesized compounds were characterized for their crystal structures and intermolecular interactions, demonstrating the utility of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol in detailed structural chemistry (Salian et al., 2018).

Pharmacological Properties

While avoiding drug use and dosage aspects, it's noteworthy that certain derivatives of compounds similar to 1-[4-(Propan-2-yl)phenyl]ethan-1-ol have been examined for their pharmacological properties. Vardanyan (2018) explored derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, noting their potential applications in pharmacology (Vardanyan, 2018).

Antimicrobial and Antiradical Activity

Research on derivatives of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol includes exploring their antimicrobial and antiradical activities. Čižmáriková et al. (2020) synthesized a series of compounds related to 1-[4-(Propan-2-yl)phenyl]ethan-1-ol and tested them against various pathogens, showing their biological activity potential (Čižmáriková et al., 2020).

Molecular Docking and Theoretical Analysis

The compound has also been a subject in molecular docking studies. ShanaParveen et al. (2016) performed a combined experimental and theoretical analysis on similar molecular structures, which included observing vibrational spectra and conducting molecular docking studies. This illustrates the compound's relevance in understanding molecular interactions and predicting potential biological activities (ShanaParveen et al., 2016).

Enantioselective Catalysis

In the realm of organic synthesis, 1-[4-(Propan-2-yl)phenyl]ethan-1-ol derivatives have been utilized as chiral ligands in enantioselective catalysis. Asami et al. (2015) used similar compounds for the enantioselective addition of diethylzinc to aldehydes, highlighting its application in producing chiral secondary alcohols (Asami et al., 2015).

Corrosion Inhibition

In the field of materials science, derivatives of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol have been investigated for their application in corrosion inhibition. Costa et al. (2021) researched the use of imidazole derivative molecules, including those similar to 1-[4-(Propan-2-yl)phenyl]ethan-1-ol, in inhibiting corrosion of carbon steel in acidic mediums, combining experimental and molecular modelling approaches (Costa et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

1-(4-propan-2-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWMXVJCBUKVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Propan-2-yl)phenyl]ethan-1-ol

Citations

For This Compound
1
Citations
G Guo, Y Zhang, H Zhang, X Zhang… - Industrial & …, 2023 - ACS Publications
Aromatic alcohols prepared by hydrogenation of aromatic ketones are an important kind of intermediate that are widely used in the production of fine chemicals. Single-atom catalysts (…
Number of citations: 0 pubs.acs.org

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